![molecular formula C12H16O3 B12806637 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol CAS No. 1016-53-1](/img/structure/B12806637.png)
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 244575 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in research related to neurodegenerative diseases, particularly Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 244575 involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions, including condensation, cyclization, and purification processes. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 244575 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
NSC 244575 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are often employed under specific conditions such as controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
NSC 244575 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has focused on its potential role in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: NSC 244575 is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which NSC 244575 exerts its effects involves interaction with specific molecular targets and pathways. For instance, in the context of neurodegenerative diseases, it may modulate the activity of enzymes involved in the formation of amyloid plaques and tau tangles, which are characteristic of Alzheimer’s disease. The compound’s ability to influence these pathways makes it a valuable tool in understanding and potentially treating such conditions.
Comparison with Similar Compounds
Similar Compounds
- NSC 725776
- NSC 724998
Uniqueness
NSC 244575 stands out due to its specific molecular structure and the unique pathways it influences. Compared to similar compounds, it may offer distinct advantages in terms of efficacy and safety, making it a promising candidate for further research and development.
Properties
CAS No. |
1016-53-1 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3,5-diol |
InChI |
InChI=1S/C12H16O3/c1-15-12-6-8-4-2-3-5-10(13)9(8)7-11(12)14/h6-7,10,13-14H,2-5H2,1H3 |
InChI Key |
FFQWICNPGKKCPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCCCC2=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


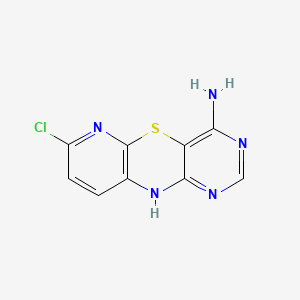
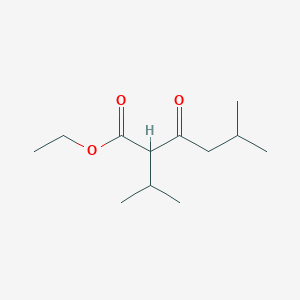
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)

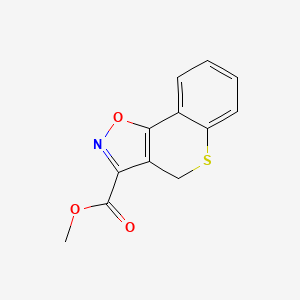
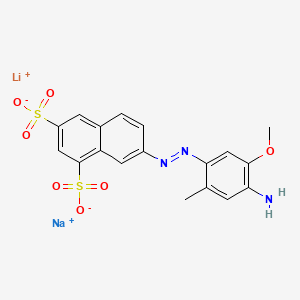
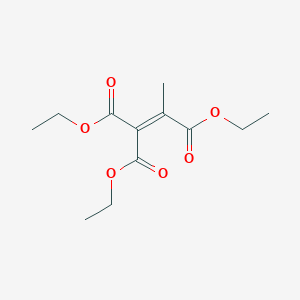
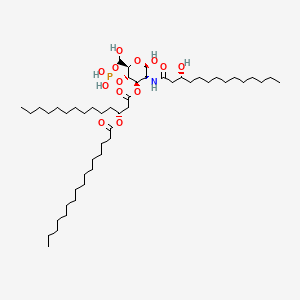


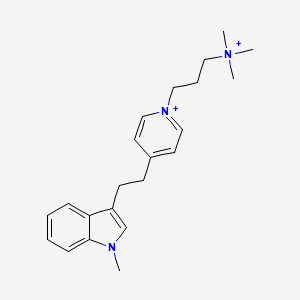

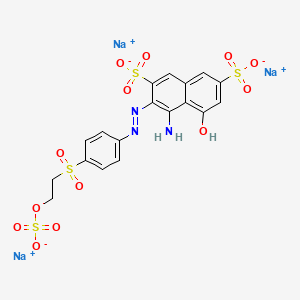
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
